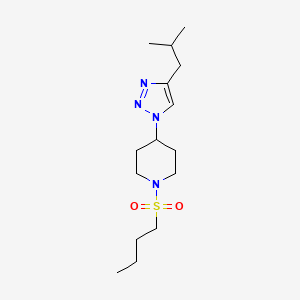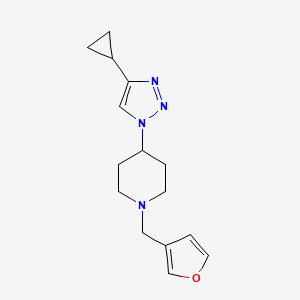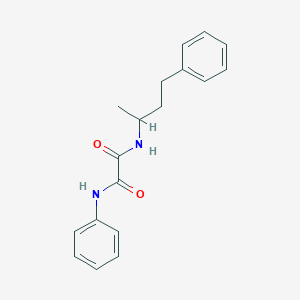![molecular formula C21H29FNO3P B3967235 diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate](/img/structure/B3967235.png)
diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate
Descripción general
Descripción
Diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate (DFP) is a chemical compound that has been widely used in scientific research. It belongs to the class of organophosphorus compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
Diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate inhibits AChE by binding irreversibly to the active site of the enzyme. This leads to the accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft, resulting in overstimulation of the nervous system. The mechanism of action of this compound is similar to that of other AChE inhibitors, such as organophosphate pesticides and nerve agents.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In addition to its inhibitory effect on AChE, this compound has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to affect the function of other enzymes and neurotransmitter systems, such as the glutamate system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate has several advantages as a research tool. It is a potent and irreversible inhibitor of AChE, making it useful for studying the structure and function of the enzyme. This compound is also relatively stable and can be stored for long periods of time. However, this compound has several limitations as well. It is highly toxic and can be dangerous to handle, requiring strict safety precautions. This compound is also not selective for AChE and can inhibit other enzymes, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate. One area of interest is the development of more selective AChE inhibitors that do not have the toxic effects of this compound. Another area of interest is the use of this compound as a research tool for studying the structure and function of other enzymes and neurotransmitter systems. Finally, there is a need for further research on the biochemical and physiological effects of this compound to better understand its potential applications in various fields.
Aplicaciones Científicas De Investigación
Diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system. AChE inhibitors have been studied for their potential applications in the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. This compound has also been used as a tool to study the structure and function of AChE and other related enzymes.
Propiedades
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-(4-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FNO3P/c1-16(2)14-25-27(24,26-15-17(3)4)21(18-10-12-19(22)13-11-18)23-20-8-6-5-7-9-20/h5-13,16-17,21,23H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUMVPUPXCSFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=C(C=C1)F)NC2=CC=CC=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B3967157.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967159.png)

![N-(3-fluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3967180.png)
![17-(3-chloro-4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3967184.png)

![(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B3967209.png)
![2-[benzyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride](/img/structure/B3967211.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3967219.png)

![2-isopropyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B3967231.png)
![N-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-2-phenylazetidine-1-carboxamide](/img/structure/B3967241.png)

